![molecular formula C15H16N4O5S B4960769 methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate has various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, it has also been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate in lab experiments is its potential as a building block for the synthesis of new organic materials. Additionally, its potential as an anti-cancer and anti-inflammatory agent makes it a promising compound for further research.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase the cost of research.
Future Directions
There are several future directions for research on methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent, particularly in vivo studies. Additionally, research could focus on optimizing the synthesis method to improve the yield and reduce the cost of production.
Another direction for research is to explore its potential as a building block for the synthesis of new organic materials. This could involve investigating its compatibility with other compounds and its potential to improve the properties of existing materials.
Conclusion:
Methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate is a promising chemical compound that has potential applications in various scientific fields. Its potential as an anti-cancer and anti-inflammatory agent, as well as its potential as a building block for the synthesis of new organic materials, make it a compound worth further investigation. However, its complex synthesis method and limited availability may pose challenges for future research.
Synthesis Methods
Methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with methyl 3-amino-5-nitrobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
Methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate has shown potential applications in various scientific fields, including medicinal chemistry and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has also been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in animal models.
In material science, this compound has been studied for its potential as a building block for the synthesis of new organic materials. It has been incorporated into various polymeric materials, such as polyesters and polyamides, to improve their mechanical and thermal properties.
properties
IUPAC Name |
methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-3-4-5-12-17-18-15(25-12)16-13(20)9-6-10(14(21)24-2)8-11(7-9)19(22)23/h6-8H,3-5H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDGBFXPYPAQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate |
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